2-chloro-N-ethyl-N-methylacetamide

genotoxicity DNA damage response haloacetamide toxicity

2-Chloro-N-ethyl-N-methylacetamide (CAS 2746-07-8) is a tertiary chloroacetamide with the molecular formula C5H10ClNO and a molecular weight of 135.59 g/mol. It is a synthetic organic intermediate belonging to the α-haloacetamide class, characterized by a reactive α-chloro substituent adjacent to a tertiary amide carbonyl.

Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
CAS No. 2746-07-8
Cat. No. B1322707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-ethyl-N-methylacetamide
CAS2746-07-8
Molecular FormulaC5H10ClNO
Molecular Weight135.59 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)CCl
InChIInChI=1S/C5H10ClNO/c1-3-7(2)5(8)4-6/h3-4H2,1-2H3
InChIKeyYBYWLBWGIPIYIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-ethyl-N-methylacetamide (CAS 2746-07-8): Technical Profile and Procurement-Ready Specifications


2-Chloro-N-ethyl-N-methylacetamide (CAS 2746-07-8) is a tertiary chloroacetamide with the molecular formula C5H10ClNO and a molecular weight of 135.59 g/mol [1]. It is a synthetic organic intermediate belonging to the α-haloacetamide class, characterized by a reactive α-chloro substituent adjacent to a tertiary amide carbonyl [2]. Commercially available as a liquid with a density of 1.06 g/mL and refractive index of 1.44 , this compound is stocked by major chemical suppliers including AKSci, Oakwood Chemical, Hit2Lead, and MolCore at purities of 95% to ≥98% . It is classified as non-hazardous for DOT/IATA transport under standard conditions and carries a GHS Warning signal designation .

Why 2-Chloro-N-ethyl-N-methylacetamide (2746-07-8) Cannot Be Casually Substituted with Other Haloacetamide Analogs


In the α-haloacetamide class, the identity of the halogen leaving group (chloro vs. bromo vs. iodo) fundamentally alters reaction kinetics, electrophilic softness, and selectivity profiles in ways that preclude casual substitution without experimental validation [1]. Chloroacetamides exhibit substantially slower SN2 alkylation kinetics compared to bromoacetamide and iodoacetamide analogs [2], translating into measurably reduced thiol/thiolate reactivity [1] and lower genotoxicity in cellular systems [1]. Additionally, the alkyl substituent pattern on the amide nitrogen (N-ethyl-N-methyl in this compound) governs physicochemical properties including logP (0.34) and chromatographic retention behavior (Kovats retention index 1217 on 5% phenyl methyl siloxane) [3], which directly impact extraction recovery and analytical method reproducibility. These are not interchangeable characteristics—they are quantifiable differentiation parameters with direct consequences for synthetic yield, side-product profiles, and assay consistency.

2-Chloro-N-ethyl-N-methylacetamide (2746-07-8): Comparative Reactivity, Selectivity, and Toxicity Evidence for Informed Procurement


Reduced Genotoxicity Burden Relative to Bromoacetamide and Iodoacetamide Analogs

In a comparative in vitro study of monohalogenated acetamides, chloroacetamide (CAM) demonstrated the lowest induction of the DNA damage response marker Rad51 among the three halogen variants. The rank order of genotoxic potency was iodoacetamide (IAM) > bromoacetamide (BAM) > chloroacetamide (CAM) [1]. Specifically, nuclear Rad51 accumulation was significantly reduced with CAM compared to the more electrophilically soft IAM and BAM [1]. ARE signaling activity, a marker of oxidative/electrophilic stress response, followed the pattern BAM ≈ IAM > CAM [1].

genotoxicity DNA damage response haloacetamide toxicity

Lower Thiol/Thiolate Reactivity Compared to Bromoacetamide and Iodoacetamide

The electrophilic softness of haloacetamides correlates directly with their reactivity toward biological thiols. In chemico assays, chloroacetamide (CAM) exhibited measurably lower thiol/thiolate reactivity compared to bromoacetamide (BAM) and iodoacetamide (IAM) [1]. The rank order of electrophilic softness and corresponding thiol reactivity was IAM > BAM > CAM [1]. This reduced reactivity is mechanistically linked to the poorer leaving-group ability of chloride relative to bromide and iodide in SN2 nucleophilic substitution reactions [2].

electrophilic softness thiol reactivity SN2 kinetics

Reduced Over-Alkylation Side Reactions in Proteomics Workflows

In a systematic evaluation of cysteine alkylation reagents for proteomic sample preparation, chloroacetamide (CAA) was found to produce lower levels of over-alkylation products compared to iodoacetic acid (IAC) at equivalent or higher concentrations [1]. Iodoacetic acid at high concentrations produced significant over-alkylation wherein methionine residues became undesirably modified [1]. The study concluded that a cocktail of chloroacetamide, bromoacetamide, and iodoacetamide provided optimal alkylation performance, with the lower concentration of each individual reagent contributing to reduced over-alkylation effects [1].

proteomics cysteine alkylation over-alkylation

Selective Deacylation Under Mild Conditions Without Ester or Sulfonamide Hydrolysis

2-Chloro-N-arylacetamides undergo efficient and selective deacylation promoted by thionyl chloride (SOCl₂) under anhydrous conditions [1]. Critically, this deacylation proceeds without affecting co-existing ester groups, aminosulfonyl groups, or benzyloxyamide protecting groups [1]. This orthogonal reactivity profile distinguishes the 2-chloroacetamide moiety from other acyl protecting groups that would be cleaved under these conditions.

selective deprotection synthetic methodology functional group tolerance

Defined Physicochemical Profile Enabling Reproducible Chromatographic and Extraction Behavior

The specific N-ethyl-N-methyl substitution pattern of this chloroacetamide confers a defined lipophilicity (LogP = 0.34) and chromatographic retention behavior (Kovats retention index 1217 on 5% phenyl methyl siloxane capillary column) [1]. These values are distinct from other N-substituted chloroacetamides (e.g., N,N-diethyl analogs or N-phenyl analogs) and from halogen-substituted analogs (bromoacetamides, iodoacetamides), which exhibit different partitioning and retention characteristics.

analytical chemistry chromatography logP retention index

Optimal Deployment Scenarios for 2-Chloro-N-ethyl-N-methylacetamide (2746-07-8) Based on Quantitative Differentiation Evidence


Proteomics Sample Preparation Requiring Minimized Methionine Over-Alkylation

Based on direct comparative evidence showing that chloroacetamide produces lower levels of methionine over-alkylation artifacts compared to iodoacetic acid in LC-MS workflows [1], this compound is optimally deployed in bottom-up and top-down proteomics protocols where sample complexity is high and accurate peptide/protein identification is critical. The reduced over-alkylation burden translates to cleaner mass spectra and more reliable database search results, particularly when processing limited or precious biological samples.

Synthetic Sequences Requiring Orthogonal Deprotection Without Ester or Sulfonamide Cleavage

In multi-step synthetic routes where an acyl protecting group must be removed selectively without disturbing co-existing ester functionalities, aminosulfonyl groups, or benzyloxyamide protecting groups, 2-chloro-N-ethyl-N-methylacetamide offers a strategic advantage. SOCl₂-promoted deacylation proceeds cleanly while leaving these sensitive functional groups intact [2]. This orthogonal reactivity reduces the number of protection/deprotection cycles and improves overall synthetic efficiency.

Alkylation Reactions Requiring Slower, More Controllable Kinetics

When experimental protocols demand slower SN2 alkylation kinetics to avoid rapid, non-specific modification of nucleophilic sites, the chloro-analog is the appropriate selection over bromoacetamide or iodoacetamide alternatives. The rank order of thiol reactivity (IAM > BAM > CAM) and corresponding electrophilic softness [3] establishes CAM as the least reactive halogen variant, enabling finer temporal control over alkylation extent and reducing the risk of off-target modifications in complex reaction mixtures.

In Vitro Cellular Studies Where Baseline Genotoxicity Must Be Minimized

For assays involving cultured cells or tissue preparations where chemical-induced DNA damage response and oxidative stress are confounding variables, the chloroacetamide variant presents a lower baseline toxicological burden. Quantifiable reductions in Rad51 accumulation and ARE signaling activation compared to bromoacetamide and iodoacetamide [3] make this compound the preferred choice when maintaining cellular homeostasis is a priority and halogen substitution cannot be avoided entirely.

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